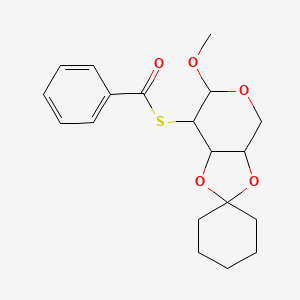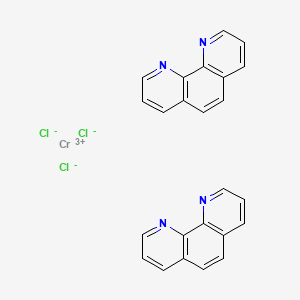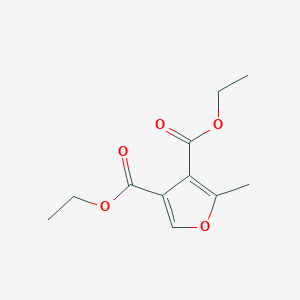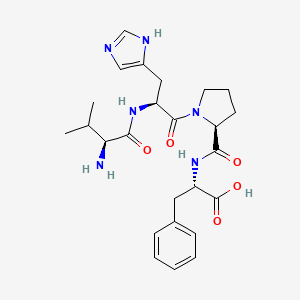
L-Valyl-L-histidyl-L-prolyl-L-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Valyl-L-histidyl-L-prolyl-L-phenylalanine is a tetrapeptide composed of the amino acids valine, histidine, proline, and phenylalanine. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicine, chemistry, and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-histidyl-L-prolyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acid is activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.
Deprotection: The protecting group (usually Fmoc) is removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
L-Valyl-L-histidyl-L-prolyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the histidine residue, leading to the formation of oxo-histidine.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT).
Substitution: Amino acid derivatives and coupling reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can yield oxo-histidine, while reduction can restore disulfide bonds to thiol groups.
Wissenschaftliche Forschungsanwendungen
L-Valyl-L-histidyl-L-prolyl-L-phenylalanine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Potential therapeutic applications due to its biological activity, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques.
Wirkmechanismus
The mechanism of action of L-Valyl-L-histidyl-L-prolyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Valyl-L-prolyl-L-proline: Known for its angiotensin-converting enzyme inhibitory activity.
L-Isoleucyl-L-prolyl-L-proline: Another peptide with similar inhibitory properties.
Uniqueness
L-Valyl-L-histidyl-L-prolyl-L-phenylalanine is unique due to its specific sequence and the presence of histidine, which can participate in metal ion coordination and other unique interactions. This distinguishes it from other similar peptides and contributes to its specific biological activities.
Eigenschaften
CAS-Nummer |
27167-47-1 |
|---|---|
Molekularformel |
C25H34N6O5 |
Molekulargewicht |
498.6 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C25H34N6O5/c1-15(2)21(26)23(33)29-18(12-17-13-27-14-28-17)24(34)31-10-6-9-20(31)22(32)30-19(25(35)36)11-16-7-4-3-5-8-16/h3-5,7-8,13-15,18-21H,6,9-12,26H2,1-2H3,(H,27,28)(H,29,33)(H,30,32)(H,35,36)/t18-,19-,20-,21-/m0/s1 |
InChI-Schlüssel |
TZWRZZSJFJASDC-TUFLPTIASA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)N |
Kanonische SMILES |
CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683339.png)
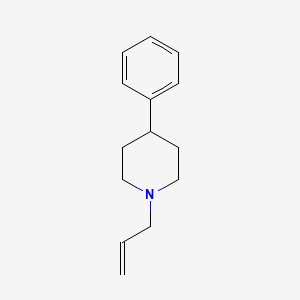

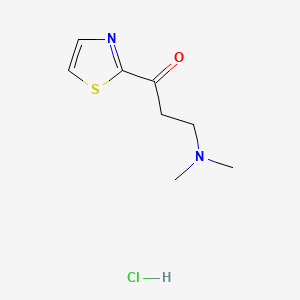
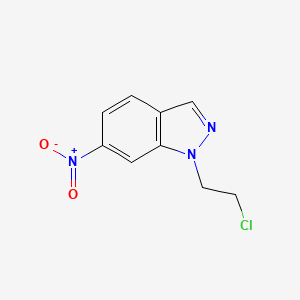
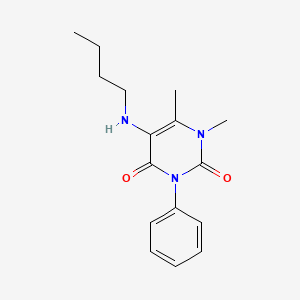

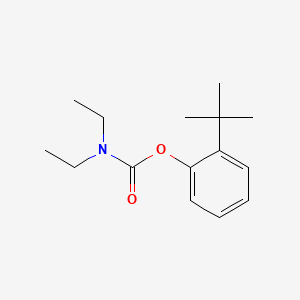
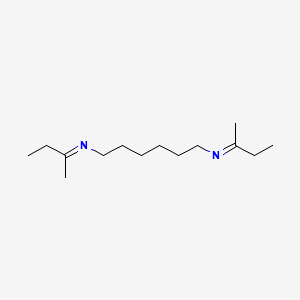
![[2-(hydroxymethyl)-2-methylpentyl] N-benzylcarbamate](/img/structure/B14683382.png)
